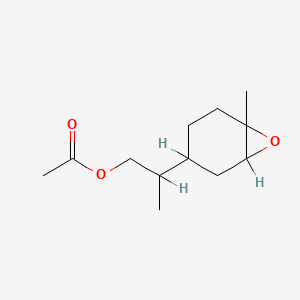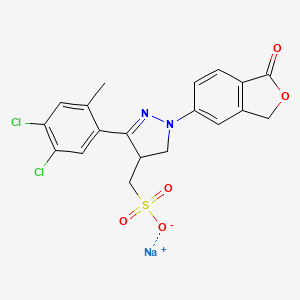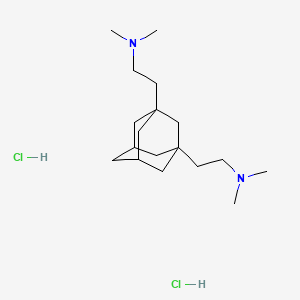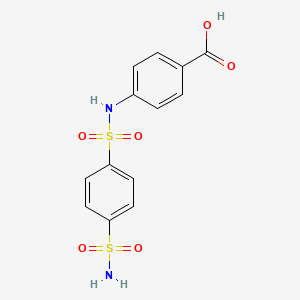
Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- is a complex organic compound with the molecular formula C13H12N2O6S2. It is characterized by the presence of a benzoic acid moiety substituted with an aminosulfonyl group and a sulfonylamino group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- typically involves multiple steps One common method starts with the sulfonation of benzoic acid to introduce the sulfonyl groupThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides. Substitution reactions typically result in various substituted benzoic acid derivatives .
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- involves its interaction with specific molecular targets and pathways. The sulfonyl and aminosulfonyl groups play crucial roles in its biological activity, potentially inhibiting enzymes or interacting with cellular receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-(phenylazo)-: Similar in structure but contains an azo group instead of the sulfonyl and aminosulfonyl groups.
4-Aminobenzoic acid: Contains an amino group but lacks the sulfonyl and aminosulfonyl groups.
Benzenesulfonic acid: Contains a sulfonic acid group but lacks the benzoic acid moiety and aminosulfonyl group.
Uniqueness
Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- is unique due to the presence of both sulfonyl and aminosulfonyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
62646-28-0 |
|---|---|
Fórmula molecular |
C13H12N2O6S2 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
4-[(4-sulfamoylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C13H12N2O6S2/c14-22(18,19)11-5-7-12(8-6-11)23(20,21)15-10-3-1-9(2-4-10)13(16)17/h1-8,15H,(H,16,17)(H2,14,18,19) |
Clave InChI |
YNKYUVNLFJJWHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



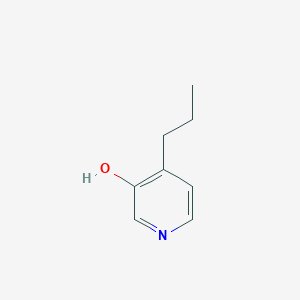
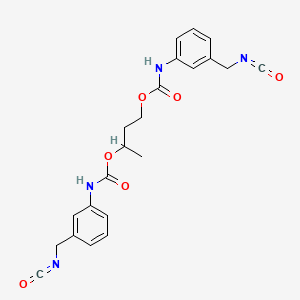
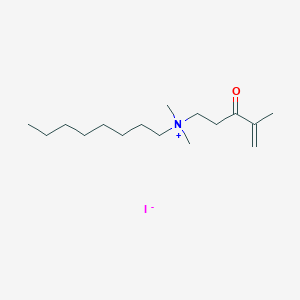

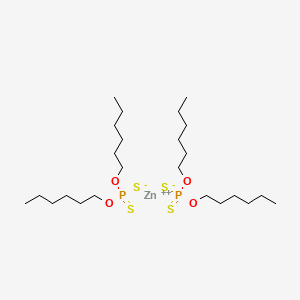

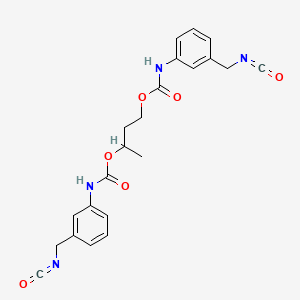
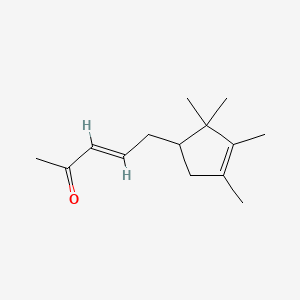
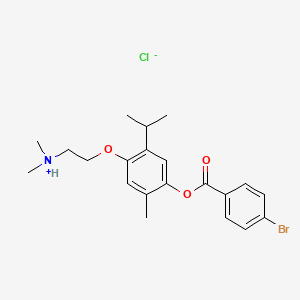
![Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester](/img/structure/B13762487.png)
